BenchChemオンラインストアへようこそ!

Clomacran

Schizophrenia Meta-Analysis Clinical Efficacy

Clomacran (SKF 14336) is a non-phenothiazine dihydroacridine antipsychotic with clinically demonstrated superior efficacy over chlorpromazine in schizophrenia. Its distinct pharmacological profile—potent D2 receptor antagonism coupled with weaker α-adrenergic blockade and minimal sedation—makes it an unmatched reference standard for antipsychotic drug discovery, D2 receptor binding assays, and translational studies decoupling efficacy from sedative side effects. It also serves as a validated probe for OCT2-mediated renal transport investigations. Available as free base and phosphate salt for flexible experimental formulation. Procure Clomacran to benchmark novel candidates against a proven superior comparator or validate receptor-level mechanisms with a compound whose clinical potency was quantitatively correlated to D2 affinity in seminal studies.

Molecular Formula C18H21ClN2
Molecular Weight 300.8 g/mol
CAS No. 5310-55-4
Cat. No. B1669215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClomacran
CAS5310-55-4
Synonyms2-chloro-9-(3-dimethylaminopropyl)acridan
clomacran
clomacran phosphate
clomacran phosphate (1:1)
SK and F 14,336
SK and F 14336
SK and F-14336
SKF 14336
Molecular FormulaC18H21ClN2
Molecular Weight300.8 g/mol
Structural Identifiers
SMILESCN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl
InChIInChI=1S/C18H21ClN2/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3
InChIKeyJFRLWWDJCFYFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clomacran (CAS 5310-55-4): Procurement and Selection Considerations for Research on Dihydroacridine Antipsychotics


Clomacran (SKF 14336) is a non-phenothiazine tricyclic antipsychotic of the dihydroacridine class, developed by Smith, Kline & French in the 1970s under the trade names Devryl and Olaxin [1]. As a chlorpromazine analog, it was investigated for the treatment of schizophrenia and exhibits a pharmacological profile similar to standard neuroleptics, including blockade of conditioned avoidance responses and antagonism of amphetamine-induced stereotypy [2]. The compound is available as the free base and as the phosphate salt (CAS 22199-46-8), which is more commonly used in experimental formulations due to its improved aqueous solubility [3].

Why Generic Substitution Is Insufficient: Key Differences in Efficacy and Safety Between Clomacran and Other Antipsychotics


Clomacran cannot be considered interchangeable with other antipsychotics due to its distinct chemical class and resulting efficacy and safety profile. As a dihydroacridine derivative, it is structurally and pharmacologically distinct from phenothiazines (e.g., chlorpromazine), butyrophenones, and other classes [1]. Quantitative meta-analyses have demonstrated that Clomacran's efficacy in treating schizophrenia is not only different from, but significantly superior to, the benchmark first-generation antipsychotic chlorpromazine [2]. Furthermore, preclinical studies indicate that Clomacran exhibits weaker alpha-adrenergic blockade and sedation than chlorpromazine, suggesting a different side effect liability in humans [3]. These data underscore the scientific and procurement necessity of distinguishing Clomacran from its generic or in-class alternatives.

Clomacran (CAS 5310-55-4): Quantitative Evidence for Differentiated Selection Against Comparator Antipsychotics


Meta-Analytic Evidence of Superior Efficacy: Clomacran vs. Chlorpromazine in Schizophrenia

A 2014 systematic review and meta-analysis of 128 randomized controlled trials (10,667 participants) compared chlorpromazine, a benchmark first-generation antipsychotic, against 43 other antipsychotics. Clomacran was identified as one of only four agents with statistically superior efficacy compared to chlorpromazine for the primary outcome of treatment response [1]. This head-to-head quantitative evidence establishes Clomacran as more efficacious than the most widely used comparator, challenging the historical dogma of antipsychotic class equivalence.

Schizophrenia Meta-Analysis Clinical Efficacy

Preclinical Potency and Behavioral Profile: Clomacran vs. Chlorpromazine and Trifluoperazine

In comparative preclinical studies, Clomacran demonstrated a psychotropic profile similar to chlorpromazine and trifluoperazine but with distinct quantitative differences in key assays. Notably, Clomacran was found to be a potent antagonist of d-amphetamine-induced stereotyped behavior and blocked conditioned avoidance responses in the pole climb assay [1]. The study also noted that Clomacran exhibited weak α-adrenergic blocking activity and potentiated hexobarbital-induced sedation only weakly, suggesting a lower propensity for cardiovascular and sedative side effects compared to chlorpromazine [2].

Behavioral Pharmacology Conditioned Avoidance Antipsychotic Screening

Dopamine Receptor Interaction: Correlation Between Clinical Potency and In Vitro Binding Affinity

A foundational 1976 study established a strong quantitative correlation between the clinical antipsychotic potency of various neuroleptics and their ability to inhibit the binding of [³H]haloperidol to dopamine receptors in vitro. Clomacran was included in this analysis, and its binding affinity was found to align with its clinical dose range, validating the dopamine hypothesis of antipsychotic action [1]. This provides a quantitative, receptor-level basis for Clomacran's clinical efficacy.

Receptor Pharmacology Dopamine D2 Receptor Radioligand Binding

Organic Cation Transporter 2 (OCT2) Inhibition: A Potential Differentiator for Renal Drug-Drug Interaction Studies

In a profiling study of prescription drugs for interactions with the renal organic cation transporter 2 (OCT2/SLC22A2), Clomacran was identified as an inhibitor of OCT2-mediated uptake of the model substrate 4-(4-dimethylaminostyryl)-1-methylpyridinium [1]. While specific IC50 values were not provided in the abstract, this finding distinguishes Clomacran from many other antipsychotics that may not interact with this specific transporter, offering a unique handle for studying renal drug-drug interactions.

Drug-Drug Interactions Renal Transporters SLC22A2

Formulation and Manufacturing Considerations: Powder Flowability and Capsule Weight Variation

A 1970 study on the encapsulation of Clomacran phosphate demonstrated that the flow properties of the powder blend significantly impact capsule fill weight variation when using an automatic capsule-filling machine. A strong correlation (r = 0.96) was found between blend flowability and weight uniformity [1]. The study also noted that lot-to-lot variability and active ingredient concentration affect the final product, and that granulation of the active ingredient effectively mitigates these issues [2].

Pharmaceutical Formulation Powder Flow Capsule Filling

Acute Toxicity Profile in Rodents: LD50 Values for Safety Margin Assessment

The acute oral toxicity of Clomacran has been quantified in rats and mice, with reported LD50 values of 350 mg/kg and 222 mg/kg, respectively [1]. These data provide a baseline for assessing safety margins in preclinical studies and can be compared to other antipsychotics with established toxicity profiles (e.g., chlorpromazine oral LD50 in mice is approximately 145 mg/kg) to contextualize relative acute toxicity risk.

Toxicology LD50 Safety Pharmacology

Recommended Research and Industrial Applications for Clomacran (CAS 5310-55-4) Based on Quantitative Evidence


Positive Control in Comparative Efficacy Studies Against First-Generation Antipsychotics

Given the meta-analytic evidence of Clomacran's superior efficacy over chlorpromazine [1], it is an ideal positive control or comparator in preclinical or clinical studies designed to demonstrate improved efficacy over a well-established benchmark. Researchers developing novel antipsychotics can use Clomacran to benchmark their compound against a drug with proven superior efficacy in schizophrenia.

Tool Compound for Dissociating Antipsychotic Efficacy from Sedation and Cardiovascular Side Effects

Clomacran's preclinical profile—characterized by potent antipsychotic-like activity but weak α-adrenergic blockade and sedation [1]—makes it a valuable tool for investigating the neurobiological mechanisms that separate therapeutic effects from adverse events. It can be used in animal models to study pathways selectively involved in psychosis without confounding sedation.

Reference Standard for Dopamine D2 Receptor Binding and Function Studies

As a compound whose clinical potency was quantitatively correlated with dopamine D2 receptor affinity in seminal studies [1], Clomacran serves as a useful reference standard for radioligand binding assays and functional studies of the D2 receptor. It can be employed to calibrate assays or validate new methods for assessing antipsychotic drug action at the receptor level.

Probe for Investigating OCT2/SLC22A2-Mediated Renal Drug-Drug Interactions

The identification of Clomacran as an inhibitor of the renal organic cation transporter OCT2 [1] positions it as a unique probe for studying the role of this transporter in drug clearance and potential drug-drug interactions. Researchers interested in renal pharmacology and polypharmacy can utilize Clomacran to investigate OCT2-mediated transport mechanisms and screen for interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clomacran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.